molecular formula C11H11ClFNO2 B15115619 N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide

Cat. No.: B15115619
M. Wt: 243.66 g/mol
InChI Key: BUKPYUPEXOOYCN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C11H11ClFNO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an oxolane ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the phenyl ring.

    Oxidation Products: Lactones or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. The oxolane ring and carboxamide linkage contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H11ClFNO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15)

InChI Key

BUKPYUPEXOOYCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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